

An In-depth Technical Guide to the Physicochemical Properties of Fenclozic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclozic acid, with the IUPAC name 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that was developed in the 1960s.[1][2][3] It exhibited analgesic, antipyretic, and anti-inflammatory properties.[2][3][4] Despite its initial promise, fenclozic acid was withdrawn from the market in 1970 due to instances of jaundice and hepatotoxicity observed in patients.[1][5] This technical guide provides a comprehensive overview of the core physicochemical properties of fenclozic acid, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of fenclozic acid is presented below. These parameters are crucial for understanding the drug's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Identity and Structure



Identifier	Value	
IUPAC Name	2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid[1]	
CAS Number	17969-20-9[1]	
Molecular Formula	C11H8CINO2S[1]	
Molecular Weight	253.71 g/mol [1]	
Canonical SMILES	C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl[1]	
InChI	InChI=1S/C11H8CINO2S/c12-8-3-1-7(2-4-8)11- 13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) [1]	
InChI Key	APBSKHYXXKHJFK-UHFFFAOYSA-N[1]	
Synonyms	ICI 54450, Myalex, 2-(4-chlorophenyl)-4-thiazoleacetic acid[1][6]	

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for fenclozic acid.



Property	Value	Source
Melting Point	155-156 °C	[6]
Solubility	Sparingly soluble in water; Soluble in most organic solvents.	[6]
logP (Octanol/Water)	3.29	[7]
Predicted XLogP3-AA	2.7	[1]
рКа	Not explicitly reported in the literature. As a carboxylic acid, it is expected to be in the acidic range.	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Determination of Melting Point

The melting point of fenclozic acid can be determined using a standard capillary melting point apparatus.

- Sample Preparation: A small amount of finely powdered, dry fenclozic acid is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute)
 near the expected melting point.
- Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. For fenclozic acid, this is reported as 155-156 °C.[6]



Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.

- Solvent Saturation: n-Octanol is saturated with water, and water (or a suitable buffer, typically pH 7.4 for physiological relevance) is saturated with n-octanol.
- Sample Preparation: A known concentration of fenclozic acid is dissolved in one of the phases (typically the one in which it is more soluble).
- Partitioning: The two saturated solvent phases are mixed in a flask or tube with the dissolved fenclozic acid. The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases until equilibrium is reached. This can take several hours.
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
- Concentration Analysis: The concentration of fenclozic acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a standard method for determining the pKa of an acidic compound like fenclozic acid.

- Sample Preparation: A precise amount of fenclozic acid is dissolved in a known volume of water or a co-solvent system if solubility is low.
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

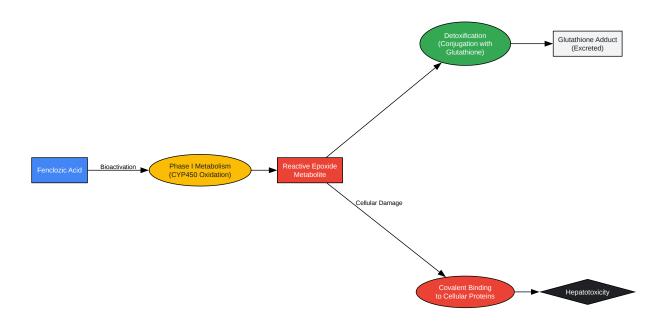


- Titration: A standardized solution of a strong base (e.g., NaOH) of known concentration is gradually added to the fenclozic acid solution in small increments.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualizations

Proposed Metabolic Pathway Leading to Hepatotoxicity

Fenclozic acid's hepatotoxicity is believed to be mediated by the formation of reactive metabolites.[2][8][9] The following diagram illustrates the proposed metabolic pathway.



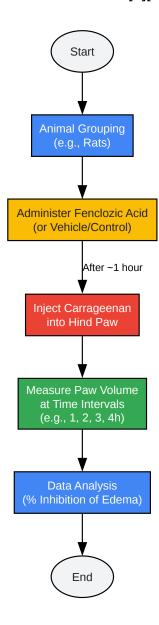
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Caption: Proposed metabolic activation of fenclozic acid leading to hepatotoxicity.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema assay is a standard in vivo model to assess the antiinflammatory activity of compounds like fenclozic acid.[3][10][11]



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